Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description
Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C29H35NO6 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Biological Activity
Diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridine core with various substituents that contribute to its biological activity.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is attributed to the presence of electron-donating groups in the molecular structure, which stabilize free radicals .
Antimicrobial Properties
The antimicrobial activity of dihydropyridine derivatives has been extensively studied. This compound was found to inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways .
Cardiovascular Effects
Dihydropyridines are well-known for their calcium channel blocking properties. This compound may exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells. Such activity can lead to decreased blood pressure and improved cardiovascular health .
The biological activities of this compound can be explained through various mechanisms:
- Calcium Channel Blockade : By blocking L-type calcium channels in cardiac and smooth muscle cells, this compound may reduce myocardial contractility and vascular resistance.
- Antioxidant Mechanism : The presence of methoxy and propoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS) effectively.
- Membrane Disruption : The hydrophobic nature of the compound aids in integrating into microbial membranes, leading to increased permeability and cell death.
Study 1: Antioxidant Evaluation
A study published in a peer-reviewed journal evaluated the antioxidant activity of several dihydropyridine derivatives. The findings indicated that compounds with similar structural motifs demonstrated IC50 values ranging from 20 to 50 µM against DPPH radicals. This compound showed promising results within this range .
Study 2: Antimicrobial Assessment
Another research project focused on the antimicrobial efficacy of dihydropyridines against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens. These results suggest that structural modifications can enhance antimicrobial potency .
Summary Table of Biological Activities
Properties
Molecular Formula |
C29H35NO6 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
diethyl 1-(2,5-dimethylphenyl)-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35NO6/c1-7-14-36-25-13-12-21(16-26(25)33-6)27-22(28(31)34-8-2)17-30(18-23(27)29(32)35-9-3)24-15-19(4)10-11-20(24)5/h10-13,15-18,27H,7-9,14H2,1-6H3 |
InChI Key |
NYTUNISWILVRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |
Origin of Product |
United States |
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